Compound Description: This compound, with the molecular formula C17H18F6N6O, was the subject of a crystal structure analysis. The study determined its monoclinic crystal system, space group, and unit cell dimensions [].
Relevance: This compound shares the core structure of a substituted pyridine ring (pyrimidine in this case) linked to a piperidine ring via a methanone bridge, a motif also present in (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. This structural similarity highlights a common scaffold used in various chemical syntheses. [] - [1] https://www.semanticscholar.org/paper/0d5e1f66b98c1d6e638c4669eca406534ee5852c
Compound Description: ADX47273 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) []. This compound exhibits preclinical antipsychotic-like and procognitive activities.
Relevance: Though structurally different from (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, ADX47273 contains a piperidine ring linked to a methanone group, indicating this structural feature is found in compounds with diverse pharmacological activities. [] - [2] https://www.semanticscholar.org/paper/eb253a3cd579500d778f2772a7eff0990d2565d3
Compound Description: The crystal structure of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, C12H15NO3, was determined, revealing a monoclinic crystal system and P21/c space group. []
Relevance: While lacking the piperidine ring, this compound exhibits the methanone linkage to a pyrrolidine ring, a structural feature also found in (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. This suggests potential overlap in the synthetic routes or applications of these compounds. [] - [3] https://www.semanticscholar.org/paper/0b40a8f6d61d7dee97eb33f0f68b256bc69a82a6
Compound Description: This compound was synthesized and evaluated for its potential antimicrobial and antiviral activities. Its molecular and crystal structures were also characterized. []
Relevance: Though structurally distinct from the target compound, the presence of a piperidine ring highlights the versatility of this moiety in constructing molecules with potential pharmaceutical applications. [] - [4] https://www.semanticscholar.org/paper/e600e181147fbb21a5c4236172e67436e40ffef2
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Compound Description: These compounds were synthesized as boric acid ester intermediates containing benzene rings. Their structures were confirmed through various spectroscopic techniques, and single-crystal X-ray diffraction provided detailed crystallographic information. []
Relevance: While lacking the pyridine and piperidine components, the second compound, (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, shares the methanone-pyrrolidine linkage with (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. This suggests the potential utility of this structural motif in building blocks for diverse chemical syntheses. [] - [5] https://www.semanticscholar.org/paper/03323d7ed6cd259e01436fa92f643a3c47f3cf0c
[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-Oxide Metabolite [7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)
Compound Description: TG100435 is a novel multi-targeted Src family kinase inhibitor with anticancer activity [, ]. Its primary metabolite, TG100855, displays enhanced potency compared to the parent compound.
Relevance: Both TG100435 and its metabolite incorporate a pyrrolidine ring, although linked differently compared to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. This highlights the prevalence of pyrrolidine as a building block in medicinal chemistry and its potential to influence pharmacological properties. [, ] - [6] https://www.semanticscholar.org/paper/2ef5f60058b9a9298ee4d12371be609e741dbe68, [] https://www.semanticscholar.org/paper/121aa02c87357455540605327655e93cc669d40f
Compound Description: This FLT3 inhibitor exhibits potent activity against FLT3-ITD mutant cells []. The compound demonstrated superior efficacy in preclinical models of FLT3-ITD-positive acute myeloid leukemia (AML).
Relevance: The presence of a pyrrolidine ring in this compound emphasizes the utility of this cyclic amine in constructing molecules with diverse biological activities, including anti-cancer properties. While structurally distinct from (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, it suggests the potential for the latter to exhibit anti-cancer activity as well. [] - [7] https://www.semanticscholar.org/paper/51f4e21ba8777c57469c6fad3a15c6aafa2beba6
methanone
Compound Description: This compound was identified as a side product during the synthesis of 8-nitro-1,3-benzothiazin-4-one derivatives, a class of potential anti-tuberculosis agents. []
Relevance: This compound closely resembles (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, sharing the key structural feature of a substituted pyridine ring (chloronitrotrifluoromethylphenyl in this case) linked to a piperidine ring via a methanone bridge. This similarity suggests potential overlap in their synthetic pathways or potential applications. [] - [8] https://www.semanticscholar.org/paper/4b81cc5cb9ed82fc7a27e4eb6c686121c5df0924
Compound Description: This compound's crystal structure reveals a piperidine ring in a chair conformation, with a substituted benzisoxazole ring in an equatorial position. The crystal structure is stabilized by an intermolecular C—H⋯O interaction. []
Relevance: Similar to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, this compound contains a piperidine ring connected to a substituted aromatic system via a methanone bridge, highlighting the prevalence of this structural motif in various chemical entities. [] - [9] https://www.semanticscholar.org/paper/0434788f5b6c23034725521ab59dcd41f38fad4c
Compound Description: JJKK-048 is an ultrapotent and highly selective monoacylglycerol lipase (MAGL) inhibitor []. It demonstrates analgesic effects in vivo, highlighting its potential therapeutic value in pain management.
Relevance: Although structurally different from (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, JJKK-048 also incorporates a piperidine ring, demonstrating the broad applicability of this structural motif in drug design, particularly for targeting enzyme activity. [] - [10] https://www.semanticscholar.org/paper/a12182621096c3ff4beb80382fc37e92e132c8e8
Compound Description: A series of these methanone derivatives were synthesized and evaluated for their anticonvulsant activity. Notably, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c) showed potent activity in the maximal electroshock (MES) test. []
Relevance: The presence of a methanone group linked to a pyrrolidine ring, as seen in (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives, is also found in (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. Although the overall structures differ, this commonality suggests the possibility of shared synthetic strategies or biological relevance. [] - [11] https://www.semanticscholar.org/paper/c2a493c47812e96fd6a91f5bd52f547deb93033f
Overview
The compound (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone is a synthetic organic molecule that exhibits potential pharmacological properties. It belongs to a class of compounds known for their biological activity, particularly in medicinal chemistry. The presence of both bromine and nitrogen-containing heterocycles in its structure suggests possible interactions with biological targets, making it a subject of interest in drug discovery and development.
Source
This compound can be sourced from various synthetic routes that involve the reaction of pyridine derivatives with piperidine and pyrrolidine moieties. The synthesis typically involves the formation of a carbonyl group through methods such as acylation or amidation.
Classification
The compound is classified as a pyridine derivative and a piperidine derivative, which are both important classes of heterocyclic compounds in medicinal chemistry. It is also categorized under aromatic carboxylic acids due to the presence of the methanone functional group.
Synthesis Analysis
Methods
The synthesis of (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone can be achieved through multiple synthetic pathways. A common method involves:
Formation of the Pyridine Ring: Starting with 5-bromopyridine, which can be reacted with a suitable electrophile to introduce the desired substituents.
Piperidine and Pyrrolidine Reaction: The brominated pyridine is then reacted with a piperidine derivative that contains a pyrrolidine moiety, typically through nucleophilic substitution reactions.
Acylation: The final step involves acylation to introduce the methanone functional group, often using acyl chlorides or anhydrides.
Technical Details
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For example, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials.
Molecular Structure Analysis
Data
The molecular formula for this compound is C15H19BrN2O, with a molecular weight of approximately 320.23 g/mol. The presence of nitrogen atoms indicates potential for hydrogen bonding, which may influence its solubility and biological activity.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for aromatic and heterocyclic compounds:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol or amine under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic systems to form more complex structures.
Technical Details
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while minimizing side products. For instance, palladium-catalyzed cross-coupling reactions may be employed for further functionalization.
Mechanism of Action
Process
The mechanism of action for (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone likely involves interaction with specific biological targets such as receptors or enzymes.
Binding Affinity: The nitrogen atoms in the piperidine and pyrrolidine rings may interact with active sites on proteins, influencing their activity.
Signal Transduction: Upon binding, conformational changes in target proteins may trigger downstream signaling pathways.
Data
Studies on similar compounds suggest that modifications in substituents can significantly alter binding affinity and selectivity towards biological targets, indicating the importance of structural optimization in drug design.
Physical and Chemical Properties Analysis
Physical Properties
The compound is expected to have moderate solubility in organic solvents due to its aromatic nature and polar functional groups. Its melting point and boiling point would need to be determined experimentally but can be estimated based on similar compounds.
Chemical Properties
Key chemical properties include:
Stability: The compound is likely stable under normal laboratory conditions but may decompose under extreme pH or temperature.
Reactivity: Reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing these properties.
Applications
Scientific Uses
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone has potential applications in:
Drug Development: As a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer.
Biochemical Research: In studies exploring receptor-ligand interactions or enzyme inhibition mechanisms.
Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride is an organic molecular entity, an indole alkaloid and a pyridine. It has a role as a receptor modulator.
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-3-pyrazolyl)-2-thiophenecarboxamide is a member of amphetamines. Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic. Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
AST-1306 is an irreversible inhibitor of EGFR, HER2, and HER4 (IC50s = 0.5, 3, and 0.8 nM, respectively). It is selective for EGFR, HER2, and HER4 over a panel of 23 additional kinases (IC50s = >10 µM). AST-1306 also inhibits EGFRT790M/L858R with an IC50 value of 12 nM in a cell-free assay. It decreases EGFR, ERK1/2, and Akt phosphorylation in Calu-3, A549, and SKOV3 cancer cells when used at concentrations ranging from 0.001 to 1 µM. AST-1306 inhibits proliferation of Calu-3, BT474, MDA-MB-468, A549, SKOV3, NCI H23, and MCF-7 cells (IC50s = 0.23-16 µM). It reduces tumor growth in Calu-3, A549, SKOV3, and HO8910 mouse xenograft models when administered at doses of 25, 50, and 100 mg/kg per day. AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.
Peptide M is a 50 aa synthetic peptide derived from a streptococcal M protein containing an additional C-terminal cysteine residue. Peptide M binds monomeric and dimeric human IgA of both subclasses (IgA1 and IgA2) with high specificity and affinity.
Acetylcholinesterase (AChE) inhibitor. Inhibits antigen-induced histamine release from mast cells. Inhibits nicotine-induced relaxation and concomitant noradrenaline release ex vivo. Shows antiallergic and nematocidal effects in vivo. Dehydrocorydaline is an alkaloid that has been found in C. yanhusuo and has diverse biological activities. It is herbicidal against duckweed (L. minor) when used at a concentration of 10 ppm in the growth medium. Dehydrocorydaline inhibits serotonin (5-HT;) reuptake by organic cation transporter 2 (OCT2) and dopamine reuptake by OCT3 (IC50s = 0.137 and 0.354 µM, respectively, for human recombinant transporters), as well as reduces dopamine, 5-HT, and norepinephrine reuptake in mouse brain synaptosomes. In vivo, dehydrocorydaline (1.5 and 3 mg/kg) decreases immobility time in the forced swim test in a mouse model of depression induced by chronic unpredictable mild stress. Dehydrocorydaline (10 mg/kg) reduces acetic acid-induced writhing in mice and increases the mechanical paw withdrawal threshold in a mouse model of bone cancer pain. Dehydrocorydaline chloride is an alkaloidal that has anti-inflammatory and anti-cancer activities. IC50﹠Target :In Vitro: Treatment of C2C12 myoblasts with 500 nM DHC increases the expression levels of muscle-specific proteins, including MyoD, myogenin and myosin heavy chain. Treatment with DHC elevates p38 MAPK activation and the interaction of MyoD with an E protein. Furthermore, defects in differentiation-induced p38 MAPK activation and myoblast differentiation induced by depletion of the promyogenic receptor protein Cdo in C2C12 myoblasts were restored by DHC treatment. Dehydrocorydaline significantly inhibits MCF-7 cell proliferation in a dose- dependent manner, which can be reversed by a caspase-8 inhibitor, Z-IETD-FMK. Dehydrocorydaline increases DNA fragments without affecting ΔΨm. Western blotting assay shows that dehydrocorydaline dose-dependently increases Bax protein expression and decreases Bcl-2 protein expression. Furthermore, dehydrocorydaline induces activation of caspase-7,-8 and the cleavage of PARP without affecting caspase-9. Dehydrocorydaline inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2, activating caspases as well as cleaving PARP. In Vivo: Dehydrocorydaline (3.6, 6 or 10 mg/kg, i.p.) shows a dose-dependent antinociceptive effect in the acetic acid-induced writhing test and significantly attenuates the formalin-induced pain responses in mice. In the formalin test, Dehydrocorydaline decreases the expression of caspase 6 (CASP6), TNF-α, IL-1β and IL-6 proteins in the spinal cord. These findings confirm that Dehydrocorydaline has antinociceptive effects in mice.